1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid
Overview
Description
1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid is a complex organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its dual pyrrole rings, each substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrole rings. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents . The carboxamido group is usually formed through an amidation reaction involving the corresponding carboxylic acid and an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The hydrogen atoms on the pyrrole rings can be substituted with various electrophiles under appropriate conditions.
Amidation: The carboxylic acid groups can react with amines to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as alkyl halides, sulfonyl chlorides.
Amidation: Carboxylic acids, amines, and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrrole derivatives.
Amidation: Amide derivatives of the compound.
Scientific Research Applications
1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to form hydrogen bonds and interact with enzymes and receptors also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-nitropyrrole-2-carboxylic acid: Shares the nitro and carboxylic acid functional groups but lacks the additional pyrrole ring and carboxamido group.
1-Methyl-4-(1-methyl-4-nitropyrrole-2-carboxamido)pyrrole-2-carboxylate: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness
1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid is unique due to its dual pyrrole rings and the presence of both nitro and carboxamido functional groups. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H12N4O5 |
---|---|
Molecular Weight |
292.25 g/mol |
IUPAC Name |
1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H12N4O5/c1-14-5-7(3-10(14)12(18)19)13-11(17)9-4-8(16(20)21)6-15(9)2/h3-6H,1-2H3,(H,13,17)(H,18,19) |
InChI Key |
DKDJDRVWZKOIBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)NC(=O)C2=CC(=CN2C)[N+](=O)[O-] |
Origin of Product |
United States |
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